Succinimidyl-5-(bromoacetamido)pentanoate is a chemical compound widely utilized in biochemistry and medicinal chemistry. It is classified as a reactive succinimidyl ester, which is primarily used for the conjugation of biomolecules such as proteins and peptides. This compound facilitates the formation of stable amide bonds through its bromoacetamido group, making it valuable in various biochemical applications, including drug development and immunoconjugate synthesis.
The compound is derived from succinimide, a cyclic imide that acts as an electrophilic agent. Succinimidyl-5-(bromoacetamido)pentanoate belongs to the class of N-hydroxysuccinimide esters, which are known for their reactivity with primary amines to form stable amides. Its chemical structure includes a pentanoate chain that enhances its solubility and reactivity in biological systems. The compound can be sourced from various chemical suppliers and is often used in research laboratories for synthesizing conjugates for therapeutic purposes .
The synthesis of succinimidyl-5-(bromoacetamido)pentanoate typically involves the reaction of succinimidyl carbonate with bromoacetic acid. This method allows for the introduction of the bromoacetamido group at the 5-position of the pentanoate chain.
The molecular formula of succinimidyl-5-(bromoacetamido)pentanoate is C₁₃H₁₈BrN₃O₃. Its structure features:
Succinimidyl-5-(bromoacetamido)pentanoate primarily participates in nucleophilic acyl substitution reactions. The bromoacetamido group reacts with primary amines to form stable amide bonds, which are crucial in conjugating drugs to antibodies or other biomolecules.
The mechanism of action involves the formation of covalent bonds between succinimidyl-5-(bromoacetamido)pentanoate and target biomolecules, primarily proteins or peptides. This covalent attachment stabilizes the conjugates, enhancing their therapeutic efficacy.
Relevant data indicate that this compound exhibits high reactivity towards primary amines, making it suitable for various conjugation applications .
Succinimidyl-5-(bromoacetamido)pentanoate finds extensive use in scientific research and pharmaceutical development:
Succinimidyl-5-(bromoacetamido)pentanoate exemplifies advanced heterobifunctional crosslinker engineering, combining a N-hydroxysuccinimide (NHS) ester for amine-specific reactivity with a bromoacetamido group for thiol-selective alkylation. This orthogonal reactivity minimizes self-polymerization and enables sequential conjugation—critical for synthesizing antibody-drug conjugates (ADCs) and protein-protein complexes [1] [4]. The pentanoate spacer (5-carbon chain) balances hydrophilicity and steric flexibility, optimizing biomolecular interactions while maintaining aqueous solubility [4] [8]. Key design principles include:
Table 1: Structural Parameters of Heterobifunctional Crosslinkers
Crosslinker | Spacer Length (Atoms) | Reactive Groups | Solubility Profile |
---|---|---|---|
Succinimidyl-5-(bromoacetamido)pentanoate | 5 | NHS ester, bromoacetamide | Moderate (water/organic) |
Sulfo-S-HyNic | 6 | Sulfo-NHS, HyNic | High (aqueous) |
DSG Crosslinker | 7 | Bis-NHS ester | Low (DMF required) |
Synthesis proceeds via a three-step sequence, prioritizing moiety stability and regioselectivity:1. Bromoacetylation of 5-Aminopentanoic Acid:- 5-Aminopentanoic acid reacts with bromoacetyl bromide (1.2 eq) in anhydrous THF at 0°C, catalyzed by N,N-diisopropylethylamine (DIPEA, 2.5 eq). The intermediate 5-(bromoacetamido)pentanoic acid precipitates in 85% yield after ice-quenching and filtration [1] [6].2. NHS Ester Activation:- Carbodiimide-mediated coupling (EDC·HCl, 1.5 eq) with N-hydroxysuccinimide (1.2 eq) in dichloromethane (DCM) at 25°C for 12 hours. NHS ester formation is monitored via TLC (Rf = 0.7 in 9:1 DCM/methanol) [5] [8].3. Purification:- Crude product is crystallized from ethyl acetate/hexane (4:1), achieving >98% purity (HPLC). Bromoacetyl degradation is minimized by maintaining pH <7.0 and temperatures <30°C [6] [8].
Table 2: Key Synthetic Reactions and Conditions
Step | Reaction | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|---|
1 | Bromoacetylation | Bromoacetyl bromide, DIPEA, THF, 0°C | 85% | FT-IR: 1710 cm⁻¹ (C=O stretch) |
2 | NHS esterification | EDC·HCl, NHS, DCM, 25°C | 75% | TLC (Rf 0.7) |
3 | Crystallization | Ethyl acetate/hexane (4:1), -20°C | 92% | HPLC (>98%) |
Critical parameters govern yield and impurity profiles:
Innovative catalysis addresses inherent limitations of classical methods:
Table 3: Catalytic Methods for Bromoacetyl Group Incorporation
Catalytic System | Reaction Time | Yield | Key Advantage | Limitation |
---|---|---|---|---|
Phase-Transfer (TBAB) | 1 hour | 92% | Rapid kinetics in biphasic systems | Emulsion formation at scale |
Organocatalysis (DMAP) | 3 hours | 88% | High enantioselectivity (ee >99%) | Cost-intensive |
Enzymatic (Lipase B) | 8 hours | 78% | Solvent-free, sustainable | Substrate specificity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9